4-Methyl-2,2-dipropylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,2-dipropylheptanoic acid is an organic compound with a branched structure It is a derivative of heptanoic acid, characterized by the presence of a methyl group at the fourth carbon and two propyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2-dipropylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid derivatives. For instance, starting with 2,2-dipropylheptanoic acid, a Friedel-Crafts alkylation can be performed using methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,2-dipropylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂), aluminum chloride (AlCl₃)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-Methyl-2,2-dipropylheptanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,2-dipropylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to altered lipid profiles in cells.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dipropylheptanoic acid
- 4-Methylheptanoic acid
- 2,2-Dimethylheptanoic acid
Comparison
4-Methyl-2,2-dipropylheptanoic acid is unique due to the presence of both methyl and propyl groups, which confer distinct chemical and physical properties. Compared to 2,2-dipropylheptanoic acid, the additional methyl group at the fourth carbon enhances its reactivity and potential applications. Similarly, it differs from 4-Methylheptanoic acid by having two propyl groups, which influence its steric and electronic characteristics.
Properties
CAS No. |
62179-71-9 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4-methyl-2,2-dipropylheptanoic acid |
InChI |
InChI=1S/C14H28O2/c1-5-8-12(4)11-14(9-6-2,10-7-3)13(15)16/h12H,5-11H2,1-4H3,(H,15,16) |
InChI Key |
YAVFJANTCNCLSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CCC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.